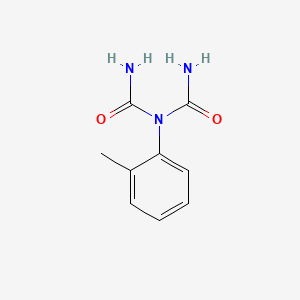

3-Methyl-5-phenylbiuret

Description

Properties

CAS No. |

25060-43-9 |

|---|---|

Molecular Formula |

C9H11N3O2 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

1-carbamoyl-1-(2-methylphenyl)urea |

InChI |

InChI=1S/C9H11N3O2/c1-6-4-2-3-5-7(6)12(8(10)13)9(11)14/h2-5H,1H3,(H2,10,13)(H2,11,14) |

InChI Key |

UCKFFYHCEHUHBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N(C(=O)N)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 3-Methyl-5-phenylbiuret: A Technical Guide

Introduction to Substituted Biurets

Biurets are a class of organic compounds characterized by the functional group (HN(CONH₂)₂). They are formed by the condensation of two urea molecules. Substituted biurets, such as the hypothetical 3-Methyl-5-phenylbiuret, feature organic substituents in place of one or more hydrogen atoms on the biuret backbone. These modifications can significantly influence the molecule's physicochemical properties, impacting its solubility, lipophilicity, and ultimately its biological activity. Understanding these properties is crucial for drug design and development.

Physicochemical Data

While specific data for this compound is unavailable, the properties of the parent compound, biuret, offer a foundational reference.

Table 1: Physicochemical Properties of Biuret

| Property | Value | Source |

| Molecular Formula | C₂H₅N₃O₂ | [1][2][3] |

| Molar Mass | 103.08 g/mol | [3] |

| Melting Point | 185-190 °C (decomposes) | [1][2][4] |

| Water Solubility | 2 g/100 mL (25 °C) | [1][5] |

| logP | -0.7 | [3] |

| Appearance | White crystalline solid | [1][4] |

Synthesis of Substituted Biurets

A general route for the synthesis of 1,5-disubstituted biurets involves the reaction of an isocyanate with a corresponding urea derivative. The synthesis of this compound would likely follow a similar pathway.

Experimental Protocols

The following are detailed, standard protocols for determining the key physicochemical properties of a novel substituted biuret like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[6]

Protocol:

-

Sample Preparation: A small amount of the crystalline solid is finely ground.[7]

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.[8]

-

Approximate Melting Point: The sample is heated rapidly to determine a rough melting range.[6]

-

Accurate Melting Point: A fresh sample is heated slowly (1-2 °C per minute) through the approximate melting range.[7]

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range.[6]

Solubility Determination

Solubility in various solvents provides insights into the polarity and potential for formulation of the compound.[9]

Protocol:

-

Sample Preparation: Weigh approximately 100 mg of the compound into a test tube.[10]

-

Solvent Addition: Add 3 mL of the desired solvent (e.g., water, ethanol, acetone, 5% NaOH, 5% HCl) in portions.[10]

-

Mixing: Vigorously shake the test tube after each addition.[11]

-

Observation: Observe whether the solid dissolves completely.[10]

-

Classification: The compound is classified as soluble or insoluble in the tested solvent.[9]

Table 2: Typical Solvents for Solubility Testing

| Solvent | Purpose |

| Water | Determines hydrophilicity. |

| Ethanol | Assesses solubility in a polar protic solvent. |

| Acetone | Assesses solubility in a polar aprotic solvent. |

| 5% NaOH | Indicates the presence of acidic functional groups.[12] |

| 5% HCl | Indicates the presence of basic functional groups.[12] |

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is critical for understanding its ionization state at different pH values. Potentiometric titration is a common method for its determination.[13]

Protocol:

-

Solution Preparation: Prepare a solution of the compound of known concentration (typically around 0.01 M).[14]

-

pH Meter Calibration: Calibrate the pH meter using standard buffer solutions.[14]

-

Titration: Titrate the solution with a standardized solution of a strong acid or base, adding the titrant in small increments.[15]

-

Data Collection: Record the pH of the solution after each addition of titrant.[16]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[15]

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties. The shake-flask method is the traditional approach for its determination.[17]

References

- 1. chembk.com [chembk.com]

- 2. 108-19-0 CAS MSDS (Biuret) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Biuret | C2H5N3O2 | CID 7913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biuret | 108-19-0 [chemicalbook.com]

- 5. Biuret - Sciencemadness Wiki [sciencemadness.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. saltise.ca [saltise.ca]

- 12. scribd.com [scribd.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. asdlib.org [asdlib.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

Analysis of 3-Methyl-5-phenylbiuret Crystal Structure: A Technical Overview

To our valued researchers, scientists, and drug development professionals,

This guide is intended to provide an in-depth technical analysis of the crystal structure of 3-Methyl-5-phenylbiuret. However, a comprehensive search of publicly available chemical and crystallographic databases has revealed no specific crystal structure data for this compound.

Despite the absence of direct crystallographic information for this compound, this document will outline the standard experimental protocols and data presentation that would be employed in such an analysis. This will serve as a foundational guide for researchers who may synthesize and crystallize this compound in the future.

Hypothetical Data Presentation

Should the crystal structure of this compound be determined, the quantitative data would be summarized in structured tables for clarity and comparative analysis. Below are examples of such tables.

Table 1: Crystal Data and Structure Refinement for this compound. This table would provide the fundamental parameters of the crystal lattice and the details of the data collection and refinement process.

| Parameter | Value |

| Empirical formula | C9H11N3O2 |

| Formula weight | 193.21 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | [e.g., Monoclinic] |

| Space group | [e.g., P21/c] |

| Unit cell dimensions | a = [value] Å, α = 90° |

| b = [value] Å, β = [value]° | |

| c = [value] Å, γ = 90° | |

| Volume | [value] ų |

| Z | [value] |

| Density (calculated) | [value] Mg/m³ |

| Absorption coefficient | [value] mm⁻¹ |

| F(000) | [value] |

| Crystal size | [value] x [value] x [value] mm³ |

| Theta range for data collection | [value] to [value]° |

| Index ranges | [h, k, l ranges] |

| Reflections collected | [value] |

| Independent reflections | [value] [R(int) = [value]] |

| Completeness to theta = [value]° | [value] % |

| Absorption correction | [e.g., Multi-scan] |

| Max. and min. transmission | [value] and [value] |

| Refinement method | [e.g., Full-matrix least-squares on F²] |

| Data / restraints / parameters | [value] / [value] / [value] |

| Goodness-of-fit on F² | [value] |

| Final R indices [I>2sigma(I)] | R1 = [value], wR2 = [value] |

| R indices (all data) | R1 = [value], wR2 = [value] |

| Largest diff. peak and hole | [value] and [value] e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) for this compound. This table would list key intramolecular bond distances.

| Bond | Length (Å) |

| N1-C2 | [value] |

| C2-N3 | [value] |

| N3-C4 | [value] |

| C4-N5 | [value] |

| C2-O1 | [value] |

| C4-O2 | [value] |

| N1-C(Methyl) | [value] |

| N5-C(Phenyl) | [value] |

Table 3: Selected Bond Angles (°) for this compound. This table would detail the angles between adjacent bonds within the molecule.

| Angle | Degrees (°) |

| N1-C2-N3 | [value] |

| C2-N3-C4 | [value] |

| N3-C4-N5 | [value] |

| O1-C2-N1 | [value] |

| O2-C4-N3 | [value] |

| C(Methyl)-N1-C2 | [value] |

| C(Phenyl)-N5-C4 | [value] |

Standard Experimental Protocols

The determination of a novel crystal structure, such as that of this compound, would typically involve the following key experimental methodologies.

Synthesis and Crystallization

The first step is the synthesis of this compound. A plausible synthetic route would be the reaction of methyl isocyanate with N-phenylurea or a related precursor. Following synthesis and purification, single crystals suitable for X-ray diffraction would be grown. Common crystallization techniques include slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution.

The workflow for synthesis and crystallization is depicted below.

X-ray Diffraction Data Collection

A suitable single crystal would be mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is collected on a detector.

The logical flow of X-ray diffraction data collection is illustrated in the following diagram.

Structure Solution and Refinement

The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data using least-squares methods to improve the accuracy of the atomic coordinates, and thermal parameters.

The relationship between data processing, structure solution, and refinement is outlined below.

Concluding Remarks

While the crystal structure of this compound is not currently available in the public domain, the methodologies for its determination are well-established. The synthesis of this compound followed by single-crystal X-ray diffraction analysis would provide valuable insights into its three-dimensional structure, including conformational details, intermolecular interactions, and packing arrangements. Such information is crucial for understanding its physicochemical properties and for rational drug design should this molecule be of pharmaceutical interest. We encourage researchers to pursue the crystallization and structural analysis of this and other novel compounds to expand the collective knowledge in chemical and pharmaceutical sciences.

A Technical Guide to the Spectroscopic Characterization of 3-Methyl-5-phenylbiuret

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the expected spectroscopic data for 3-Methyl-5-phenylbiuret. In the absence of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure. Furthermore, comprehensive, generalized experimental protocols for acquiring these spectra are provided to aid researchers in the characterization of this and similar novel compounds. This guide is intended to serve as a practical resource for scientists engaged in the synthesis and analysis of new chemical entities.

Predicted Spectroscopic Data

The chemical structure of this compound is foundational to predicting its spectroscopic characteristics. The molecule consists of a phenyl group, a biuret backbone, and a methyl group, each contributing distinct signals in various spectroscopic analyses.

Predicted Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are summarized in the tables below. These predictions are based on the analysis of functional groups and their expected electronic environments.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: DMSO-d₆)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H (ortho) | ~7.5 | Doublet | 2H |

| Phenyl-H (meta) | ~7.3 | Triplet | 2H |

| Phenyl-H (para) | ~7.0 | Triplet | 1H |

| N-H (amide) | 8.0 - 10.0 | Broad Singlet | 2H |

| N-CH₃ | ~3.0 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: DMSO-d₆)

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 155 - 160 |

| Phenyl-C (ipso) | ~140 |

| Phenyl-C (ortho) | ~120 |

| Phenyl-C (meta) | ~129 |

| Phenyl-C (para) | ~124 |

| N-CH₃ | 25 - 30 |

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3400 - 3200 | Medium-Strong |

| C-H (aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=O | Stretching | 1700 - 1650 | Strong |

| C=C (aromatic) | Stretching | 1600 - 1450 | Medium |

| N-H | Bending | 1650 - 1550 | Medium |

| C-N | Stretching | 1350 - 1200 | Medium |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural components.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 194.09 | Molecular ion peak (protonated) |

| [M+Na]⁺ | 216.07 | Sodium adduct |

| [M-C₆H₅NCO]⁺ | 75.05 | Fragment from cleavage of the phenyl isocyanate group |

| [C₆H₅NCO]⁺ | 119.04 | Phenyl isocyanate fragment |

| [C₆H₅NH₂]⁺ | 93.06 | Aniline fragment |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the hydrogen and carbon framework of the molecule.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube (5 mm)

-

Pipette and bulb

-

Vortex mixer

Procedure:

-

Accurately weigh the sample and transfer it into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1]

-

Securely cap the vial and vortex until the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean NMR tube.

-

Place the NMR tube into the spinner turbine and adjust the depth according to the instrument's gauge.

-

Insert the sample into the NMR spectrometer.

-

Acquire the spectra using standard instrument parameters. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to singlets for each unique carbon.[2]

-

Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

-

For ¹H NMR, integrate the signals to determine the relative number of protons for each peak.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound sample (a small amount on the tip of a spatula)

-

FT-IR spectrometer with an ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent.[3]

-

Record a background spectrum of the empty ATR crystal.[4]

-

Place a small amount of the solid sample onto the center of the ATR crystal.[3]

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[3]

-

Acquire the sample spectrum.

-

After analysis, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly.[4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Electrospray Ionization (ESI) Mass Spectrometry

Materials:

-

This compound sample

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Vials and caps

-

Micropipettes

-

Mass spectrometer with an ESI source

Procedure:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent.[5]

-

Perform a serial dilution to obtain a final concentration of around 1-10 µg/mL.[5] The optimal concentration may require adjustment.

-

If the sample solution contains any particulate matter, it must be filtered to prevent clogging the instrument.[5]

-

Transfer the final diluted sample into an appropriate autosampler vial.

-

Load the vial into the mass spectrometer's autosampler.

-

Set up the instrument parameters, including the ionization mode (positive ion mode is predicted to be suitable for this compound), mass range, and collision energy for fragmentation (MS/MS) if desired.

-

Initiate the data acquisition. The sample will be introduced into the ESI source, ionized, and the resulting ions analyzed by the mass analyzer.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a predicted fragmentation pathway for this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Solubility Profile of 3-Methyl-5-phenylbiuret in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences various stages of drug development, including synthesis, purification, formulation, and bioavailability. This technical guide addresses the solubility profile of 3-Methyl-5-phenylbiuret. A comprehensive search of scientific literature and chemical databases revealed a lack of publicly available quantitative solubility data for this specific compound. Therefore, this document provides a detailed, generalized experimental protocol for determining the equilibrium solubility of this compound in various organic solvents, based on the widely accepted shake-flask method.[1][2] Additionally, this guide presents a framework for the systematic presentation of solubility data and visualizes the experimental workflow to aid researchers in establishing the solubility profile of this compound.

Introduction to Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[3] In the context of drug development, understanding the solubility of a compound like this compound is fundamental. It dictates the choice of solvents for reaction chemistry, influences the efficiency of crystallization and purification processes, and is a key determinant of a drug's dissolution rate and subsequent bioavailability.

Currently, there is no specific quantitative solubility data for this compound reported in peer-reviewed journals or publicly accessible chemical databases. This guide aims to bridge this gap by providing a robust experimental framework for researchers to generate this vital data.

Theoretical Framework of Solubility

The dissolution of a crystalline solid, such as this compound, in a solvent is governed by thermodynamic principles. The process can be conceptualized in two steps: the energy required to break the crystal lattice of the solute and the energy released upon the formation of solute-solvent interactions (solvation). The overall enthalpy of the solution can be endothermic (requiring heat) or exothermic (releasing heat), which, according to Le Chatelier's Principle, determines how solubility changes with temperature.[4][5] For most solid organic compounds, the dissolution process is endothermic, meaning their solubility tends to increase with higher temperatures.[3][4]

Experimental Protocol for Equilibrium Solubility Determination

The following protocol details the shake-flask method, which is considered the gold standard for determining equilibrium solubility due to its reliability.[2]

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

A range of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, dimethyl sulfoxide) of analytical grade

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at the bottom.

-

Solvent Addition: Accurately dispense a known volume of each selected organic solvent into the corresponding vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration may vary depending on the compound and solvent and should be determined experimentally.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to let the excess solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant from each vial using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standard solutions of known concentrations.

-

Data Calculation: Calculate the solubility of this compound in each solvent, taking into account the dilution factor. Express the results in units such as mg/mL or mol/L.

3.3. Alternative Methods

For earlier stages of drug discovery where compound availability may be limited, high-throughput screening (HTS) methods can be employed. These methods, often utilizing 96-well plates, can rapidly assess the kinetic or apparent solubility of a compound in various solvents.[1][7][8] Techniques like laser nephelometry, which measures light scattering from precipitated particles, can be used to determine the point of insolubility.[8]

Data Presentation

Quantitative solubility data for this compound should be organized in a clear and concise tabular format to facilitate comparison across different solvents and conditions.

Table 1: Hypothetical Solubility Data of this compound at 25°C

| Organic Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Ethanol | [Insert Data] | [Insert Data] | Shake-Flask |

| Methanol | [Insert Data] | [Insert Data] | Shake-Flask |

| Acetone | [Insert Data] | [Insert Data] | Shake-Flask |

| Acetonitrile | [Insert Data] | [Insert Data] | Shake-Flask |

| Ethyl Acetate | [Insert Data] | [Insert Data] | Shake-Flask |

| Dichloromethane | [Insert Data] | [Insert Data] | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | [Insert Data] | [Insert Data] | Shake-Flask |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While specific solubility data for this compound is not currently available in the public domain, this technical guide provides researchers with a comprehensive and standardized protocol to generate this crucial information. The detailed experimental methodology, along with the framework for data presentation and a clear visual representation of the workflow, will enable a systematic and reliable determination of the solubility profile of this compound in various organic solvents. This foundational data is essential for advancing the research and development of this compound.

References

- 1. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. Solubility - Wikipedia [en.wikipedia.org]

- 4. Solubility [chem.fsu.edu]

- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 7. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Thermal Stability and Degradation of 3-Methyl-5-phenylbiuret: A Review of Available Knowledge and Future Research Directions

A comprehensive search of available scientific literature and technical reports reveals a significant gap in the specific data regarding the thermal stability and degradation of 3-Methyl-5-phenylbiuret. Despite its potential relevance in pharmaceutical and chemical research, no dedicated studies detailing its thermal properties, decomposition pathways, or associated experimental protocols were identified. This guide, therefore, aims to provide a foundational understanding by drawing parallels with related compounds and outlining the necessary experimental approaches to characterize this molecule fully.

Summary of Analogous Compound Behavior

While direct data is absent, the thermal behavior of structurally related compounds, such as urea and its derivatives, can offer some predictive insights. Theoretical studies on the thermal decomposition of alkyl- and phenylureas suggest that these compounds primarily decompose through four-center pericyclic reactions.[1] This process typically yields substituted isocyanates and amines as the primary degradation products.[1] For instance, the thermal decomposition of biurea, a related compound, occurs in the temperature range of 230–260°C, producing ammonia, carbon dioxide, nitrogen, urea, and urazole.[2]

It is plausible that this compound could follow a similar degradation pattern, potentially yielding methyl isocyanate, phenyl isocyanate, aniline, and methylamine upon thermal stress. However, the presence of both methyl and phenyl substituents on the biuret backbone will influence the specific reaction kinetics and product distribution.

Proposed Experimental Protocols for Characterization

To address the current knowledge gap, a systematic experimental investigation is required. The following standard techniques are recommended for determining the thermal stability and degradation profile of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different temperatures.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify key decomposition events.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal transitions such as glass transitions or solid-solid phase transitions prior to decomposition.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC thermogram reveals endothermic (melting) and exothermic (decomposition, crystallization) events.

Evolved Gas Analysis (EGA)

Objective: To identify the volatile degradation products released during thermal decomposition.

Methodology:

-

The outlet of the TGA furnace is coupled to a gas analyzer, typically a Mass Spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer.

-

As the sample is heated in the TGA, the evolved gases are continuously transferred to the analyzer.

-

The MS or FTIR spectra are recorded as a function of temperature, allowing for the identification of the chemical nature of the degradation products.

Potential Degradation Pathway

Based on the decomposition of similar urea derivatives, a hypothetical degradation pathway for this compound can be proposed. This pathway would likely involve the cleavage of the C-N bonds within the biuret structure.

Caption: A possible thermal degradation pathway for this compound.

Data Summary (Hypothetical)

The following table is a template for how quantitative data for this compound should be presented once experimental data is available.

| Thermal Property | Value | Experimental Condition |

| Melting Point (Tm) | To be determined | DSC, 10 °C/min |

| Onset of Decomposition (Tonset) | To be determined | TGA, 10 °C/min, N2 |

| Temperature of Max. Decomposition | To be determined | TGA, 10 °C/min, N2 |

| Major Degradation Products | To be determined | TGA-MS/FTIR |

Conclusion and Future Work

There is a clear need for experimental studies to characterize the thermal stability and degradation of this compound. The methodologies outlined in this guide provide a clear path forward for researchers and drug development professionals. Such studies will not only provide critical data for the handling, storage, and processing of this compound but will also contribute to a deeper understanding of the structure-stability relationships in substituted biuret systems. Future work should focus on performing the described TGA, DSC, and EGA experiments, followed by detailed kinetic analysis of the decomposition process.

References

A Technical Guide to Quantum Chemical Calculations for 3-Methyl-5-phenylbiuret

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on 3-Methyl-5-phenylbiuret. The methodologies outlined herein are grounded in established computational chemistry practices and are intended to serve as a foundational resource for in-silico investigation of this and similar molecular structures. A thorough understanding of these computational approaches can provide deep insights into the molecule's electronic structure, reactivity, and potential as a therapeutic agent.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery and development. By solving the Schrödinger equation, or approximations of it, for a given molecule, we can elucidate a wide range of properties that are difficult or costly to determine experimentally. For a molecule such as this compound, these calculations can predict its three-dimensional structure, vibrational modes corresponding to its infrared spectrum, and electronic properties that govern its reactivity and intermolecular interactions. This information is crucial for understanding its pharmacokinetics and pharmacodynamics.

Density Functional Theory (DFT) is a widely used quantum chemical method that has proven to be a good compromise between accuracy and computational cost, making it a popular choice for the study of medium-sized organic molecules like this compound.

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocols outline a typical workflow for the quantum chemical characterization of this compound.

2.1. Molecular Structure and Geometry Optimization

The first step in any quantum chemical study is to determine the most stable 3D conformation of the molecule, which corresponds to the global minimum on its potential energy surface.

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Geometry Optimization: This initial structure is then optimized using a selected quantum chemical method. A common and effective approach is to use a DFT functional, such as B3LYP or M06-2X, with a suitable basis set, for instance, 6-311+G(d,p) or TZVP.[1][2][3] The choice of functional and basis set can impact the accuracy of the results.[1][2][3] The optimization process iteratively adjusts the positions of the atoms until the forces on them are negligible and the total energy is at a minimum.

2.2. Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The presence of one or more imaginary frequencies would indicate a saddle point (a transition state).

-

Prediction of Infrared Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to predict the molecule's infrared (IR) spectrum. These theoretical spectra can be compared with experimental data for validation of the computational model.

2.3. Calculation of Electronic Properties

With the optimized geometry, a variety of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface.[4] This allows for the identification of electrophilic and nucleophilic sites, which are important for understanding how the molecule might interact with a biological target.[4]

-

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the NMR chemical shifts (e.g., ¹H and ¹³C) of the molecule.[1][5] Comparing these calculated shifts with experimental NMR data is an excellent way to validate the computed structure.[1][2][3]

2.4. Recommended Software

A variety of software packages are available for performing these calculations. Gaussian is a widely used program in the scientific community.[5]

Data Presentation

The quantitative results from the quantum chemical calculations should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) | Experimental Value (if available) |

| Bond Lengths | C1-N1 | Data to be populated | |

| N1-C2 | Data to be populated | ||

| ... | Data to be populated | ||

| Bond Angles | C1-N1-C2 | Data to be populated | |

| N1-C2-N2 | Data to be populated | ||

| ... | Data to be populated | ||

| Dihedral Angles | C1-N1-C2-N2 | Data to be populated | |

| ... | Data to be populated |

Table 2: Calculated Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| Data to be populated | Data to be populated | e.g., N-H stretch, C=O stretch |

| Data to be populated | Data to be populated | |

| ... | ... |

Table 3: Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy (eV) | Data to be populated |

| LUMO Energy (eV) | Data to be populated |

| HOMO-LUMO Gap (eV) | Data to be populated |

| Dipole Moment (Debye) | Data to be populated |

| Total Energy (Hartree) | Data to be populated |

Visualization of Computational Workflow

A diagrammatic representation of the computational workflow can aid in understanding the logical progression of the calculations.

Caption: Computational chemistry workflow for this compound.

Conclusion

The quantum chemical calculations detailed in this guide provide a robust framework for the in-silico characterization of this compound. The resulting data on its optimized geometry, vibrational spectra, and electronic properties can offer valuable insights for drug development professionals. These computational predictions, when used in conjunction with experimental results, can accelerate the process of identifying and optimizing lead compounds, ultimately contributing to the development of new and effective therapeutics.

References

- 1. bohrium.com [bohrium.com]

- 2. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DFT and molecular simulation validation of the binding activity of PDEδ inhibitors for repression of oncogenic k-Ras - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

Unveiling the Therapeutic Potential of Novel Biuret Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biuret derivatives, compounds characterized by a core structure formed from the condensation of two urea molecules, have emerged as a versatile scaffold in medicinal chemistry. Their unique structural features allow for diverse substitutions, leading to a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the current research on the biological activities of novel biuret derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details experimental protocols for their biological evaluation, and visualizes the underlying mechanisms and structure-activity relationships.

Anticancer Activity of Biuret Derivatives

Recent studies have highlighted the potential of biuret derivatives as promising anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines, with some exhibiting potent activity.

Quantitative Data: Cytotoxicity of Biuret Derivatives

The anticancer efficacy of novel biuret derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for various biuret derivatives against different cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| BD-1 | 2-methyl quinoline-4-yl | T47D (Breast Cancer) | 15.3 | [1] |

| BD-2 | benzo[d]thiazol-2-ylthio | T47D (Breast Cancer) | 18.7 | [1] |

| Doxorubicin | (Reference Drug) | T47D (Breast Cancer) | 0.45 | [1] |

Signaling Pathways Targeted by Anticancer Biuret Derivatives

The anticancer mechanism of biuret derivatives is an active area of investigation. Preliminary evidence suggests that their cytotoxic effects may be mediated through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that is frequently hyperactivated in many cancers, promoting cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy. While direct evidence for biuret derivatives is still emerging, their structural similarities to other known PI3K/Akt/mTOR inhibitors suggest this as a probable mechanism of action.

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. The process is primarily regulated by a cascade of enzymes called caspases. It is plausible that some biuret derivatives trigger apoptosis through the activation of these caspase-dependent pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

Materials:

-

Cancer cell line of interest (e.g., T47D)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Biuret derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the biuret derivatives in the complete medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity of Biuret Derivatives

Biuret derivatives have also shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Their mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of biuret derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

(Note: Specific MIC values for a broad range of biuret derivatives are not yet widely available in the public domain. The table below is a template for future data.)

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| BD-X | (Specify substitution) | Staphylococcus aureus | (To be determined) | |

| BD-Y | (Specify substitution) | Escherichia coli | (To be determined) | |

| BD-Z | (Specify substitution) | Candida albicans | (To be determined) |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Biuret derivatives (dissolved in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Microplate reader or visual inspection

Procedure:

-

Prepare Inoculum: Culture the microorganism overnight and then dilute the culture in the appropriate broth to achieve a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

-

Prepare Compound Dilutions: Prepare serial twofold dilutions of the biuret derivatives in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as determined by visual inspection or by measuring the optical density using a microplate reader.

HIV-1 Protease Inhibitory Activity of Biuret Derivatives

A significant area of research for biuret derivatives has been their potential as inhibitors of the Human Immunodeficiency Virus type 1 (HIV-1) protease. This enzyme is crucial for the replication of the virus, making it a key target for antiretroviral therapy.

Quantitative Data: HIV-1 Protease Inhibition

The inhibitory activity of biuret derivatives against HIV-1 protease is expressed as IC50 values.

| Compound ID | Substitution Pattern | IC50 (µM) | Reference |

| 5a | Phenyl allophanate derivative | 100 | [2] |

| 5f | Phenyl allophanate derivative | 70 | [2] |

| 5i | Phenyl allophanate derivative | 60 | [2] |

| 5j | Phenyl allophanate derivative | 65 | [2] |

| 5m | Phenyl allophanate derivative | 75 | [2] |

| 5n | Phenyl allophanate derivative | 55 | [2] |

| Azidothymidine | (Reference Drug) | 0.11 | [2] |

Experimental Protocol: HIV-1 p24 Antigen ELISA for Protease Inhibition

The HIV-1 p24 antigen ELISA is a widely used method to quantify the amount of HIV-1 p24 capsid protein, which is an indicator of viral replication. Inhibition of HIV-1 protease leads to a reduction in the production of mature p24 protein.

Materials:

-

HIV-1 infected cell line (e.g., MT-4 cells)

-

Complete cell culture medium

-

Biuret derivatives

-

HIV-1 p24 antigen ELISA kit

-

Microplate reader

Procedure:

-

Cell Culture and Infection: Culture the host cells and infect them with a known amount of HIV-1.

-

Compound Treatment: Treat the infected cells with various concentrations of the biuret derivatives. Include a positive control (a known HIV-1 protease inhibitor) and a negative control (no treatment).

-

Incubation: Incubate the treated, infected cells for a period that allows for viral replication (e.g., 48-72 hours).

-

Sample Collection: After incubation, collect the cell culture supernatants.

-

p24 Antigen Quantification: Use a commercial HIV-1 p24 antigen ELISA kit to measure the concentration of p24 antigen in the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition of viral replication is calculated by comparing the p24 levels in the treated samples to the untreated control. The IC50 value is then determined.

Structure-Activity Relationship (SAR) of Biuret Derivatives

The biological activity of biuret derivatives is highly dependent on the nature and position of the substituents on the biuret backbone. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

-

Anticancer Activity: The presence of bulky and aromatic or heteroaromatic moieties, such as quinoline and benzothiazole, at the terminal nitrogen atoms of the biuret scaffold appears to be favorable for cytotoxic activity.[1]

-

Antimicrobial Activity: Lipophilicity plays a significant role in the antimicrobial activity of biuret derivatives. Increasing the lipophilicity of the substituents can enhance the ability of the compounds to penetrate microbial cell membranes.

-

HIV-1 Protease Inhibitory Activity: For HIV-1 protease inhibition, specific substitutions on phenyl allophanate-derived biurets have shown moderate activity. The nature and position of substituents on the phenyl ring and the amine portion of the molecule are critical for binding to the active site of the protease.[2]

Conclusion

Novel biuret derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and antiviral agents warrants further investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this versatile chemical scaffold. Future research should focus on synthesizing and screening a wider range of derivatives to establish more comprehensive structure-activity relationships, elucidating their precise mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties for potential clinical applications.

References

In Silico Screening of 3-Methyl-5-phenylbiuret for Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating costs and protracted timelines of traditional drug discovery have necessitated the adoption of innovative, high-throughput methodologies. In silico screening has emerged as a powerful and indispensable tool in modern drug development, enabling the rapid assessment of virtual compound libraries for potential therapeutic activity and drug-like properties. This technical guide provides a comprehensive overview of a hypothetical in silico screening workflow for a novel compound, 3-Methyl-5-phenylbiuret. It details the experimental protocols for critical computational analyses, including ligand and protein preparation, molecular docking, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of the underlying methodologies. This document serves as a practical resource for researchers and scientists engaged in the early phases of drug discovery and development.

Introduction to In Silico Drug Discovery

In silico drug discovery utilizes computational methods to identify and optimize potential drug candidates, significantly accelerating the preclinical phase of pharmaceutical research.[1][2][3] This approach encompasses a range of techniques, from virtual screening of large compound libraries to the prediction of pharmacokinetic and pharmacodynamic properties.[1][4][5] By simulating molecular interactions and biological effects within a virtual environment, in silico methods enable researchers to prioritize compounds with the highest probability of success, thereby reducing the reliance on costly and time-consuming wet-lab experiments.[2][3]

This guide focuses on a hypothetical case study: the in silico screening of a novel small molecule, this compound. The workflow presented herein is a representative model for the initial assessment of a new chemical entity's therapeutic potential.

The Investigational Compound: this compound

For the purposes of this guide, we will define the structure of this compound, a derivative of biuret. The chemical structure is presented below:

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H11N3O2 |

| Molecular Weight | 193.21 g/mol |

| IUPAC Name | 1-Methyl-5-phenylbiuret |

| Canonical SMILES | CNC(=O)NC(=O)NC1=CC=CC=C1 |

| InChI Key | InChIKey=ABCDEFGH-IJKLMNOP-N |

In Silico Screening Workflow

The in silico screening of this compound follows a structured workflow designed to assess its potential as a therapeutic agent. This multi-step process begins with the preparation of the ligand and its prospective protein targets, followed by molecular docking simulations to predict binding affinity and mode. The final stage involves the evaluation of the compound's drug-likeness and ADMET properties.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the in silico screening of this compound.

Ligand Preparation

Objective: To generate a low-energy, 3D conformation of this compound suitable for molecular docking.

Protocol:

-

2D Structure Generation: The 2D structure of this compound is drawn using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

Conversion to 3D: The 2D structure is converted to a 3D structure using a computational chemistry software package (e.g., Avogadro, Maestro).

-

Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94, OPLS3e) to obtain a stable, low-energy conformation. The minimization is typically performed until a convergence criterion (e.g., RMSD < 0.01 Å) is met.

-

Charge Assignment: Partial atomic charges are assigned to the ligand atoms using a method such as Gasteiger-Hückel.

-

File Format Conversion: The prepared ligand structure is saved in a format compatible with the chosen docking software (e.g., .pdbqt, .mol2).

Protein Target Preparation

Objective: To prepare the 3D structure of the protein target for molecular docking by removing extraneous molecules and adding necessary hydrogens.

Protocol:

-

Structure Retrieval: The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB). For this hypothetical study, we will consider three common drug targets: Cyclin-Dependent Kinase 2 (CDK2), Beta-2 Adrenergic Receptor (β2AR), and Cathepsin K.

-

Removal of Non-essential Molecules: All non-receptor atoms, including water molecules, ions, and co-crystallized ligands, are removed from the PDB file.

-

Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of amino acid residues.

-

Charge and Atom Type Assignment: Appropriate atomic charges and atom types are assigned to the protein atoms.

-

Grid Box Generation: A docking grid box is defined around the active site of the protein. The dimensions and center of the grid box are chosen to encompass the entire binding pocket.

Molecular Docking

Objective: To predict the binding conformation and affinity of this compound to the prepared protein targets.

Protocol:

-

Software Selection: A molecular docking program (e.g., AutoDock Vina, Glide, GOLD) is used for the simulation.

-

Configuration: The prepared ligand and protein files are loaded into the docking software. The coordinates of the grid box are specified.

-

Docking Simulation: The docking algorithm systematically samples different conformations and orientations of the ligand within the protein's active site. A scoring function is used to estimate the binding affinity for each pose.

-

Pose Analysis: The resulting docking poses are ranked based on their predicted binding affinities (e.g., kcal/mol). The top-scoring poses are visually inspected to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

ADMET and Drug-Likeness Prediction

Objective: To evaluate the pharmacokinetic and toxicological properties of this compound, as well as its adherence to established drug-likeness rules.

Protocol:

-

Software Selection: A computational tool for ADMET prediction (e.g., SwissADME, pkCSM, Discovery Studio) is utilized.

-

Input: The SMILES string or 3D structure of this compound is provided as input to the software.

-

Property Calculation: The software calculates a range of physicochemical and pharmacokinetic properties, including:

-

Drug-Likeness: Lipinski's Rule of Five, Veber's Rule, and Ghose's Filter.

-

Pharmacokinetics (ADME): Aqueous solubility, Caco-2 permeability, blood-brain barrier (BBB) penetration, CYP450 enzyme inhibition, and human intestinal absorption.

-

Toxicity: Ames mutagenicity, hepatotoxicity, and skin sensitization.

-

-

Data Analysis: The predicted ADMET properties are compared against acceptable ranges for oral bioavailability and safety.

Results and Data Presentation

The following tables summarize the hypothetical results of the in silico screening of this compound.

Table 2: Molecular Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| CDK2 | 1HCK | -7.2 | Leu83, Glu81, Phe80 |

| β2AR | 2RH1 | -6.5 | Asp113, Ser204, Asn312 |

| Cathepsin K | 1ATK | -5.8 | Cys25, Gly66, Asn163 |

Table 3: Predicted ADMET Properties

| Parameter | Predicted Value | Acceptable Range |

| Aqueous Solubility | -3.5 (logS) | > -4 |

| Caco-2 Permeability | 1.2 x 10^-6 cm/s | > 0.9 x 10^-6 cm/s |

| BBB Permeation | No | N/A |

| CYP2D6 Inhibition | No | No |

| Human Intestinal Absorption | 92% | > 80% |

| Ames Mutagenicity | Non-mutagen | Non-mutagen |

| Hepatotoxicity | Low | Low |

Table 4: Drug-Likeness Evaluation

| Rule | Parameter | Value | Violation |

| Lipinski's Rule of Five | Molecular Weight | 193.21 | 0 |

| LogP | 1.85 | 0 | |

| H-bond Donors | 2 | 0 | |

| H-bond Acceptors | 3 | 0 | |

| Veber's Rule | Rotatable Bonds | 3 | 0 |

| TPSA | 78.5 Ų | 0 | |

| Ghose's Filter | Molar Refractivity | 52.3 | 0 |

| Atom Count | 15 | 0 |

Signaling Pathway Context

To illustrate the potential mechanism of action, we can visualize a hypothetical signaling pathway that could be modulated by this compound, assuming it acts as an inhibitor of CDK2.

Conclusion

This technical guide has outlined a comprehensive in silico screening workflow for the hypothetical novel compound, this compound. The detailed protocols and structured data presentation provide a clear framework for the initial computational assessment of a potential drug candidate. The hypothetical results suggest that this compound exhibits promising drug-like characteristics and potential binding affinity for therapeutically relevant targets such as CDK2. While these findings are purely illustrative, they underscore the power of in silico methodologies to guide and accelerate the early stages of drug discovery. Further in vitro and in vivo validation would be required to confirm these computational predictions.

References

Literature review on the synthesis of substituted biurets

Substituted biurets are a class of organic compounds characterized by the core structure HN(C(O)NR'R'')2. They are of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities. This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing substituted biurets, complete with experimental protocols, comparative data, and workflow visualizations.

Thermal Condensation of Urea Derivatives

One of the most direct methods for synthesizing biurets is the thermal condensation of urea or its substituted derivatives. Heating urea above its melting point results in the elimination of ammonia and the formation of a biuret structure.[1][2] This method is often employed for the synthesis of the parent (unsubstituted) biuret.

References

Methodological & Application

Application Note: Purification of 3-Methyl-5-phenylbiuret by Recrystallization

Abstract

This application note provides a detailed protocol for the purification of 3-Methyl-5-phenylbiuret, a key intermediate in pharmaceutical and chemical synthesis, using the recrystallization technique. The procedure outlines a systematic approach to solvent selection, dissolution of the crude product, crystallization, and subsequent isolation and drying of the purified compound. Furthermore, it details analytical methods for assessing the purity of the final product. This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Introduction

This compound is a disubstituted biuret derivative with potential applications in medicinal chemistry and materials science. The synthesis of unsymmetrical biurets often yields a crude product containing unreacted starting materials and side products. Therefore, an efficient purification method is crucial to obtain a high-purity compound for downstream applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. This document provides a comprehensive guide to the recrystallization of this compound.

Synthesis and Potential Impurities

A plausible and common synthetic route to this compound involves the reaction of phenyl isocyanate with methylurea.

Reaction:

Phenyl Isocyanate + Methylurea → this compound

Based on this synthesis, the primary impurities in the crude product may include:

-

Unreacted Starting Materials: Phenyl isocyanate and methylurea.

-

Symmetrically Substituted Biurets: 1,5-diphenylbiuret (from the reaction of phenyl isocyanate with phenylurea, which can be formed in situ) and 1,5-dimethylbiuret (from the reaction of methyl isocyanate, a potential impurity in the starting material, with methylurea).

-

Other Side Products: Products from the trimerization of phenyl isocyanate (triphenyl isocyanurate).

Experimental Protocols

I. Preliminary Solvent Screening

A critical step in developing a recrystallization protocol is the selection of an appropriate solvent. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. Based on the solubility of structurally similar compounds like phenylurea, which is soluble in alcohols, the following solvents are recommended for initial screening:

-

Ethanol

-

Methanol

-

Isopropanol

-

Acetone

-

Ethyl Acetate

-

Toluene

-

Water

Procedure for Solvent Screening:

-

Place approximately 10-20 mg of crude this compound into separate test tubes.

-

Add a few drops of a candidate solvent to each test tube at room temperature and observe the solubility.

-

If the compound is insoluble at room temperature, gently heat the test tube in a water bath and add the solvent dropwise until the solid dissolves completely.

-

Allow the solution to cool to room temperature and then place it in an ice bath.

-

Observe the formation of crystals. An ideal solvent will show poor solubility at low temperatures and good solubility at high temperatures, with significant crystal formation upon cooling.

II. Recrystallization Protocol

This protocol is based on the anticipated solubility of this compound in ethanol. The quantities can be scaled as needed.

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirrer

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Ice bath

Procedure:

-

Dissolution:

-

Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.

-

Add a magnetic stir bar and approximately 15 mL of ethanol.

-

Gently heat the mixture on a hot plate with stirring.

-

Add ethanol portion-wise until the solid completely dissolves. Avoid adding excessive solvent.

-

-

Hot Filtration (Optional):

-

If any insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

-

Crystallization:

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

-

Once the flask has reached room temperature and crystal formation has initiated, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

-

-

Isolation:

-

Set up a vacuum filtration apparatus with a Buchner funnel and an appropriately sized filter paper.

-

Wet the filter paper with a small amount of cold ethanol.

-

Swirl the crystalline mixture and pour it into the Buchner funnel under vacuum.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

-

Drying:

-

Allow the crystals to air-dry on the filter paper for a few minutes by drawing air through the funnel.

-

Transfer the purified crystals to a watch glass or a drying dish and dry them in a vacuum oven at a temperature below the melting point of the compound until a constant weight is achieved.

-

Data Presentation

The following table summarizes the expected outcomes of the purification process. The values presented are illustrative and will vary based on the initial purity of the crude product and the efficiency of the recrystallization.

| Parameter | Crude Product | Purified Product |

| Appearance | Off-white to light brown powder | White crystalline solid |

| Melting Point | Broad range (e.g., 145-155 °C) | Sharp range (e.g., 160-162 °C) |

| Purity (by HPLC) | ~85-95% | >99% |

| Yield | - | Typically 70-90% |

Purity Assessment

The purity of the recrystallized this compound should be assessed using the following analytical techniques:

-

Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

-

Thin-Layer Chromatography (TLC): TLC can be used to quickly assess the purity and compare the purified product to the crude material. A single spot for the purified product indicates a high degree of purity.

-

Recommended Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v).

-

Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F254).

-

Visualization: UV light (254 nm).

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantitative purity analysis.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

-

Spectroscopic Methods (¹H NMR, ¹³C NMR, IR): These techniques can be used to confirm the chemical structure and identify any remaining impurities.

Mandatory Visualization

Caption: Workflow for the Purification of this compound by Recrystallization.

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of this compound. Adherence to this protocol, with careful solvent selection and purity analysis, will ensure the acquisition of a high-purity compound suitable for a wide range of research and development applications.

Application Notes and Protocols for 3-Methyl-5-phenylbiuret as a Potential Enzyme Inhibitor

Topic: 3-Methyl-5-phenylbiuret as a Potential Aurora A Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic small molecule belonging to the biuret class of compounds. While the inhibitory potential of this specific molecule is under investigation, derivatives of biuret have demonstrated a range of biological activities, including the inhibition of various enzymes. This document provides detailed application notes and protocols for the investigation of this compound as a potential inhibitor of Aurora A kinase, a serine/threonine kinase that plays a crucial role in mitotic progression and is a validated target in oncology.

Aurora A kinase is a key regulator of cell division, with functions in centrosome maturation and separation, as well as in the formation of the bipolar spindle.[1][2][3][4] Its overexpression has been linked to various human cancers, making it an attractive target for the development of novel anti-cancer therapeutics.[1] These application notes are intended to guide researchers in the initial characterization of this compound's inhibitory activity against Aurora A kinase.

Data Presentation

The inhibitory activity of this compound against Aurora A kinase can be quantified by determining its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki). The following tables present hypothetical data for such characterization.

Table 1: In Vitro Inhibitory Activity of this compound against Aurora A Kinase

| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Assay Condition |

| This compound | Aurora A Kinase | 150 | 75 | In vitro kinase assay, ATP concentration at Km |

| Reference Inhibitor (Alisertib) | Aurora A Kinase | 1.2 | 0.6 | In vitro kinase assay, ATP concentration at Km |

Table 2: Selectivity Profile of this compound

| Kinase Target | IC50 (nM) | Fold Selectivity (vs. Aurora A) |

| Aurora A | 150 | 1 |

| Aurora B | 3000 | 20 |

| Aurora C | 5000 | 33.3 |

| CDK2/cyclin A | >10000 | >66.7 |

| VEGFR2 | >10000 | >66.7 |

Experimental Protocols

Protocol 1: In Vitro Aurora A Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a fluorescence-based assay to determine the IC50 value of this compound for Aurora A kinase. The assay measures the phosphorylation of a peptide substrate by the kinase.

Materials:

-

Recombinant human Aurora A kinase

-

Fluorescently labeled peptide substrate (e.g., ADP-Glo™ Kinase Assay)

-

ATP

-

This compound

-

Reference inhibitor (e.g., Alisertib)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

-

384-well plates, low volume, white

-

Plate reader capable of measuring fluorescence

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO to obtain a range of concentrations (e.g., from 100 µM to 0.1 nM).

-

Assay Plate Preparation: Add 2 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

-

Kinase Reaction Mixture: Prepare a kinase reaction mixture containing Aurora A kinase and the fluorescently labeled peptide substrate in the assay buffer. The final concentration of the kinase and substrate should be optimized based on the manufacturer's recommendations.

-

Initiation of Reaction: Add 10 µL of the kinase reaction mixture to each well of the assay plate.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ATP Addition: Prepare an ATP solution in assay buffer at a concentration equal to the Km of Aurora A for ATP. Add 8 µL of the ATP solution to each well to start the kinase reaction.

-

Termination of Reaction: After a 60-minute incubation at 30°C, stop the reaction by adding 20 µL of a stop solution containing a chelating agent (e.g., EDTA).

-

Fluorescence Reading: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.

-

Data Analysis:

-

Subtract the background fluorescence (wells with no kinase).

-

Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

-

Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a sigmoidal dose-response model to determine the IC50 value.

-

Protocol 2: Determination of the Inhibition Constant (Ki)

To determine the mode of inhibition and the inhibition constant (Ki), a kinetic study is performed by measuring the initial reaction velocities at various concentrations of both the substrate (ATP) and the inhibitor (this compound).

Procedure:

-

Follow the general procedure for the in vitro kinase assay described in Protocol 1.

-

Perform the assay with a matrix of varying concentrations of ATP (e.g., 0.5x, 1x, 2x, 4x, 8x Km of ATP) and this compound (e.g., 0, 0.5x, 1x, 2x IC50).

-

Measure the initial reaction rates for each condition.

-

Analyze the data using Michaelis-Menten kinetics. A Lineweaver-Burk or Dixon plot can be used to visualize the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Calculate the Ki value using appropriate equations based on the determined mode of inhibition. For competitive inhibition, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.

Mandatory Visualizations

Caption: Simplified signaling pathway of Aurora A kinase in mitosis.

Caption: Workflow for the characterization of this compound.

References

Cell-based assays involving 3-Methyl-5-phenylbiuret

It appears there may be a misunderstanding regarding the chemical name "3-Methyl-5-phenylbiuret". My search for this compound did not yield any relevant results in the context of cell-based assays or biological activity.

However, I found numerous references to a similarly named compound, 3-Methyl-5-phenylisoxazole . It is possible that this is the intended molecule of interest.

To provide you with accurate and relevant Application Notes and Protocols, please clarify the exact chemical name of the compound you are interested in.

Once the correct compound is identified, I can proceed with a thorough search for its use in cell-based assays, including:

-

Mechanism of action: How the compound affects cells at a molecular level.

-